Unveiling the Molecular Architecture: A Spectroscopic Guide to 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Unveiling the Molecular Architecture: A Spectroscopic Guide to 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques used for its structural elucidation and characterization. We will navigate through the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, grounding our analysis in the fundamental principles of each technique and drawing on data from closely related analogues to predict and understand the spectral features of our target molecule.
Introduction: The Significance of Spectroscopic Characterization
The precise determination of a molecule's three-dimensional structure is paramount in modern chemical research. For novel compounds like 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a substituted pyrazole carboxylic acid, spectroscopic methods provide the foundational data for confirming its identity, purity, and electronic environment. Pyrazole derivatives are known to exhibit a wide range of biological activities, making the unambiguous confirmation of their structure a critical step in any research and development pipeline.[1][2][3] This guide will serve as a practical reference for interpreting the spectral data expected for this compound, thereby ensuring scientific rigor and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol for acquiring high-resolution NMR spectra is crucial for data consistency and comparability.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in singlets for each unique carbon atom, simplifying the spectrum.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Two-Dimensional (2D) NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin-spin coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assembling the molecular structure.[4]
-
Predicted ¹H NMR Spectral Data
Based on the structure of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and data from analogous pyrazole derivatives, the following proton chemical shifts (δ) in ppm are anticipated:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| COOH | > 12.0 | Broad Singlet | 1H |
| Aromatic-H (phenyl) | 7.2 - 7.5 | Multiplet | 4H |
| Pyrazole-H (C4-H) | ~7.0 | Singlet | 1H |
| N-CH₃ | ~4.0 | Singlet | 3H |
| Ar-CH₃ | ~2.4 | Singlet | 3H |
Causality Behind Expected Shifts:
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a characteristic downfield shift, often appearing as a broad singlet.[5]
-
Aromatic Protons: The protons on the 2-methylphenyl ring will appear as a complex multiplet in the aromatic region. The exact shifts will be influenced by the electronic effects of the methyl group and the pyrazole ring.
-
Pyrazole Ring Proton (C4-H): The lone proton on the pyrazole ring is expected to be a singlet, as it lacks adjacent protons to couple with. Its chemical shift is influenced by the aromaticity of the pyrazole ring.[5][6]
-
N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom of the pyrazole ring will be a singlet and its chemical shift is typically around 3.8-4.2 ppm.[4]
-
Aryl Methyl Protons (Ar-CH₃): The methyl group on the phenyl ring will also be a singlet, appearing further upfield compared to the N-methyl group.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | > 160 |
| C3 & C5 (Pyrazole) | 140 - 150 |
| C (Aromatic) | 125 - 140 |
| C4 (Pyrazole) | ~110 |
| N-CH₃ | ~40 |
| Ar-CH₃ | ~20 |
Rationale for Chemical Shift Predictions:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield.
-
Pyrazole Carbons: The C3 and C5 carbons of the pyrazole ring are deshielded due to their proximity to the electronegative nitrogen atoms.[7] The C4 carbon typically appears at a higher field.[7]
-
Aromatic Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region.
-
Methyl Carbons: The N-methyl and aryl-methyl carbons will appear in the upfield region of the spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Experimental Protocol: Electrospray Ionization (ESI)
Electrospray ionization is a soft ionization technique well-suited for polar molecules like carboxylic acids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Expected Mass Spectrum
For 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₁₂H₁₂N₂O₂), the calculated molecular weight is 216.24 g/mol .
-
Molecular Ion Peak: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 217.2. A smaller peak corresponding to the sodium adduct [M+Na]⁺ at m/z 239.2 may also be observed. For the related compound, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, the [M+H]⁺ ion is observed at m/z 203.[8]
-
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur. Common fragmentation pathways for pyrazole derivatives involve cleavage of the pyrazole ring and loss of substituents.[9][10][11] A potential fragmentation pathway is the loss of the carboxylic acid group (-COOH), which would result in a fragment ion at m/z 171.2.
Caption: Predicted major fragmentation pathway for 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in ESI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR is a common sampling technique for IR spectroscopy that requires minimal sample preparation.
Step-by-Step Methodology:
-
Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: An IR beam is passed through the ATR crystal, and the evanescent wave that penetrates a short distance into the sample is partially absorbed at specific frequencies corresponding to the vibrational modes of the functional groups.
-
Spectrum Generation: The detector measures the attenuated IR beam, and the instrument's software generates an IR spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted Infrared Spectrum
The IR spectrum of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is expected to exhibit several characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (carboxylic acid) | 2500-3300 | Very broad |
| C-H stretch (aromatic & alkyl) | 2850-3100 | Sharp peaks on top of O-H |
| C=O stretch (carboxylic acid) | 1700-1725 | Strong, sharp |
| C=N & C=C stretch (ring) | 1500-1600 | Medium to strong |
| C-O stretch & O-H bend | 1210-1320 | Medium |
Interpretation of Key Bands:
-
O-H Stretch: The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretching band that spans from approximately 2500 to 3300 cm⁻¹.[12][13][14] This broadening is due to strong hydrogen bonding between carboxylic acid molecules, which often exist as dimers in the solid state.
-
C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹.[5]
-
C=N and C=C Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole and phenyl rings will appear in the 1500-1600 cm⁻¹ region.
-
C-H Stretches: Sharp peaks for the aromatic and aliphatic C-H stretches will be superimposed on the broad O-H band.
Conclusion
The structural elucidation of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid relies on the synergistic application of NMR, MS, and IR spectroscopy. This guide has provided a framework for understanding and predicting the spectral data for this molecule based on established principles and data from analogous compounds. The predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the proton and carbon environments, while mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. Infrared spectroscopy serves as a rapid method to confirm the presence of key functional groups, particularly the characteristic carboxylic acid moiety. By following the outlined experimental protocols and interpretative guidelines, researchers can confidently characterize this and other related pyrazole derivatives, paving the way for their further exploration in various scientific disciplines.
References
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3855. Available from: [Link]
-
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]
-
Ghotekar, S. K., Murumkar, P. R., & Chavan, R. S. (2021). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 26(15), 4567. Available from: [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Available from: [Link]
-
Al-Hourani, B. J. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1013. Available from: [Link]
-
PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
-
Elguero, J., & Claramunt, R. M. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 51(10), 637-644. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Journal of Mass Spectrometry, 33(9), 863-869. Available from: [Link]
-
SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]
-
Özer, İ., & Çadır, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650. Available from: [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available from: [Link]
-
Tsefrikas, V. M., & Ruble, J. C. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available from: [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Wang, Y., Li, H., Zhang, J., & Pang, W. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. Available from: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
van den Broek, L. A. M., & van der Plas, H. C. (1979). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (4), 495-499. Available from: [Link]
-
YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

